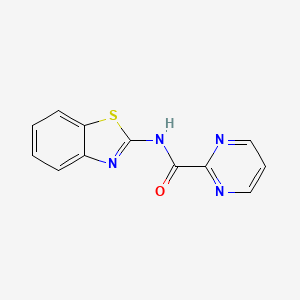

![molecular formula C16H29N3O4S B5538973 2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diazaspiro[5.5]undecane derivatives are notable for their unique spirocyclic structure, integrating nitrogen atoms within a bicyclic framework. These compounds have been synthesized through various methods, offering a range of functionalities for potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, Prins cascade cyclization has been used for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of synthetic approaches for these structures (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, has been elucidated using single crystal X-ray diffraction. These studies reveal the three-dimensional arrangement of atoms within the spirocyclic framework, highlighting the presence of nitrogen atoms and their coordination with other elements (Zhu, 2011).

Chemical Reactions and Properties

The reactivity of diazaspiro[5.5]undecane derivatives often involves their nitrogen atoms, which can participate in various chemical reactions. For instance, these compounds can undergo reactions with electrophiles, including alkyl halides and acid chlorides, leading to spirocyclic adducts or other heterocyclic derivatives (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of functional groups, especially those involving oxygen or sulfur atoms, can significantly affect these properties.

Chemical Properties Analysis

Chemically, diazaspiro[5.5]undecane derivatives exhibit a range of behaviors, including the ability to form complexes with metals and participate in multi-component reactions. These properties are explored through studies on their synthetic routes and potential applications in various fields, such as pharmaceuticals and material science (Yang et al., 2009).

科学的研究の応用

Synthesis Techniques and Chemical Properties

Spirocyclization of Pyridine Substrates

The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, which are structurally related to the compound , can be efficiently achieved via intramolecular spirocyclization of 4-substituted pyridines. This method involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing a pathway that could potentially be applied or related to the synthesis of the specified compound (Parameswarappa & Pigge, 2011).

Potential Therapeutic Applications

CCR8 Antagonists

Diazaspiro[5.5]undecane derivatives have been explored as CCR8 antagonists, highlighting their potential utility in treating chemokine-mediated diseases, such as respiratory diseases including asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007). These findings suggest possible immunological or anti-inflammatory applications for compounds within this class.

Chemical Reactions and Mechanisms

Functionalized Trifluoromethylated Diazaspiro[5.5]undecanes

The compound's class has been involved in the study of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes synthesis via one-pot multi-component reactions (MCRs). Such studies provide insight into the efficiency and yield of reactions involving similar complex spirocyclic compounds, potentially relevant to pharmaceutical synthesis (Jia Li et al., 2014).

特性

IUPAC Name |

2-(2-hydroxypropyl)-9-pyrrolidin-1-ylsulfonyl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O4S/c1-14(20)12-17-13-16(5-4-15(17)21)6-10-19(11-7-16)24(22,23)18-8-2-3-9-18/h14,20H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVNVRWWXUVKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC2(CCC1=O)CCN(CC2)S(=O)(=O)N3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)